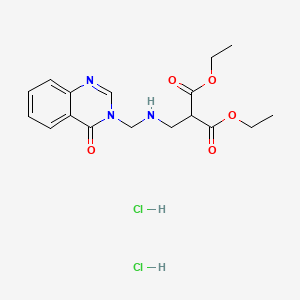
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a quinazolinyl group, which is known for its diverse biological activities, making it a valuable target for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinyl intermediate, which is then reacted with propanedioic acid derivatives under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinyl group, leading to different analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which are of interest due to their potential biological activities.
Scientific Research Applications
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinyl group is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinyl core and exhibit similar biological activities.
Propanedioic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
75159-23-8 |
|---|---|
Molecular Formula |
C17H23Cl2N3O5 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
diethyl 2-[[(4-oxoquinazolin-3-yl)methylamino]methyl]propanedioate;dihydrochloride |
InChI |
InChI=1S/C17H21N3O5.2ClH/c1-3-24-16(22)13(17(23)25-4-2)9-18-10-20-11-19-14-8-6-5-7-12(14)15(20)21;;/h5-8,11,13,18H,3-4,9-10H2,1-2H3;2*1H |
InChI Key |
IAHJPJBPADYFIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNCN1C=NC2=CC=CC=C2C1=O)C(=O)OCC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



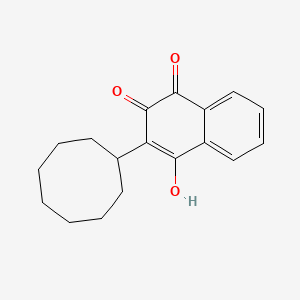
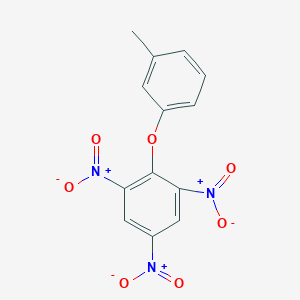
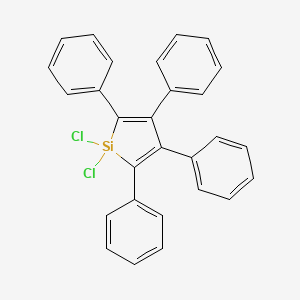
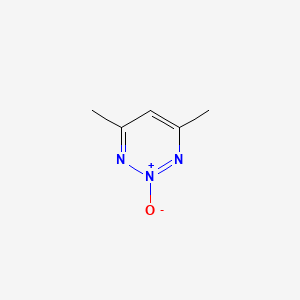
![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)

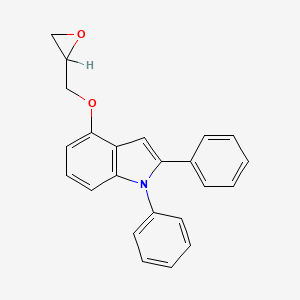
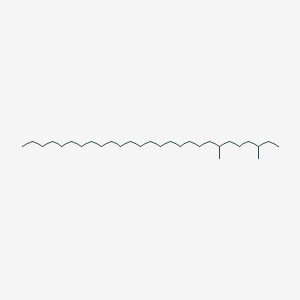
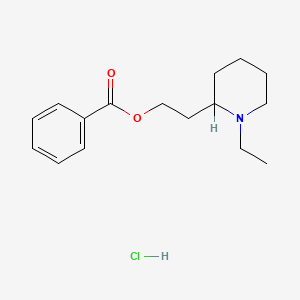
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
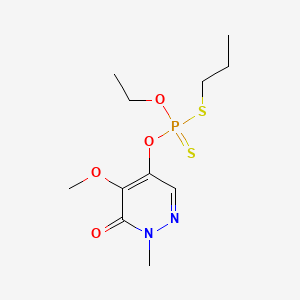
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)

